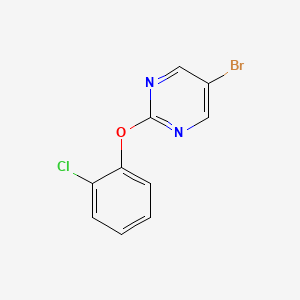

5-Bromo-2-(2-chlorophenoxy)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(2-chlorophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNINFUWANOXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650607 | |

| Record name | 5-Bromo-2-(2-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73254-96-3 | |

| Record name | 5-Bromo-2-(2-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Bromo-2-(2-chlorophenoxy)pyrimidine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(2-chlorophenoxy)pyrimidine

Introduction

This compound is a halogenated pyrimidine derivative that serves as a sophisticated building block in medicinal chemistry and materials science. The strategic placement of its functional groups—a pyrimidine core, a bromine atom at the 5-position, and a 2-chlorophenoxy group at the 2-position—offers a versatile scaffold for developing complex molecular architectures. The pyrimidine moiety is a widespread heterocycle in biologically active compounds, including components of nucleic acids, making its derivatives highly valuable in drug discovery.[1]

This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for synthesis planning, analytical method development, and structure-activity relationship (SAR) studies. We will delve into its chemical identity, empirical properties, spectroscopic profile, and the experimental methodologies required for its characterization.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The following identifiers and structural representations define this compound.

-

Chemical Name: this compound

-

CAS Number: 73254-96-3[2]

-

Molecular Formula: C₁₀H₆BrClN₂O[2]

-

Molecular Weight: 285.52 g/mol [2]

For computational and database referencing, the following machine-readable identifiers are crucial:

-

InChI: InChI=1S/C10H6BrClN2O/c11-8-4-13-10(14-5-8)15-9-6-2-1-3-7(9)12/h1-6H

-

SMILES: Clc1ccccc1Oc1ncc(Br)cn1

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The data below has been consolidated from available chemical supplier databases.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [3] |

| Molecular Weight | 285.52 g/mol | [2] |

| Boiling Point | 398.4°C at 760 mmHg | [4] |

| Density | 1.635 g/cm³ | [4] |

| XLogP3 | 3.68 | [5] |

| Flash Point | 194.9°C | [5] |

| Refractive Index | 1.621 | [5] |

Note: Some data points are derived from suppliers for the isomeric 5-Bromo-2-(4-chlorophenoxy)pyrimidine but are expected to be very similar for the 2-chloro isomer.[5]

Synthesis and Reactivity Overview

Understanding the synthesis of this compound provides insight into its reactivity and potential impurities. The molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The key precursor, 5-Bromo-2-chloropyrimidine, is a versatile intermediate used in the synthesis of various pharmaceutical agents.[6][7] The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens.[1] This allows for a relatively straightforward substitution by the phenoxide ion generated from 2-chlorophenol.

Caption: General synthetic workflow for this compound.

The reactivity of the final product is dominated by the C-Br bond at the 5-position. This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, or alkynyl groups.[8][9] This dual-reactivity profile—SNAr at C2 followed by cross-coupling at C5—makes the 5-Bromo-2-chloropyrimidine scaffold a powerful tool in combinatorial chemistry and drug discovery.[8]

Spectroscopic Profile and Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a publicly available, fully-analyzed spectrum for this specific molecule is not available, its expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

-

¹H NMR: The proton spectrum is expected to be distinct. The two protons on the pyrimidine ring (at C4 and C6) will appear as singlets or doublets (if coupled) in the downfield region (typically δ 8.5-9.0 ppm) due to the deshielding effect of the ring nitrogens. The four protons on the chlorophenyl ring will appear in the aromatic region (δ 7.0-7.8 ppm) with characteristic splitting patterns (multiplets) based on their substitution.

-

¹³C NMR: The carbon spectrum will show ten distinct signals. The pyrimidine carbons (C2, C4, C5, C6) will be in the δ 110-170 ppm range, with C2, C4, and C6 being the most downfield due to their proximity to nitrogen atoms.[10] The carbon attached to the bromine (C5) will also be significantly shifted. The six carbons of the chlorophenyl ring will appear in the typical aromatic region (δ 120-150 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this molecule, the mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. This results in a distinctive M, M+2, and M+4 pattern that is a hallmark of compounds containing one bromine and one chlorine atom.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard methodologies for determining the key properties of this compound in a laboratory setting.

Protocol 1: Determination of Melting Point

Causality: The melting point is a fundamental physical property indicative of purity. A sharp, narrow melting range typically signifies a high-purity crystalline solid.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline this compound into a capillary tube, sealed at one end.

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample at a ramp rate of approximately 10-15°C per minute for a rapid initial determination.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 15°C below the approximate melting point, then reducing the ramp rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol 2: NMR Spectroscopic Analysis

Causality: This protocol is designed to acquire high-resolution NMR data for unambiguous structural confirmation. The choice of solvent is critical to ensure the sample dissolves completely without interfering with the signals of interest.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) inside a 5 mm NMR tube.[10] Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 16-64 scans to achieve a good signal-to-noise ratio.[10]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024-4096). Use a relaxation delay of 2-10 seconds to ensure quantitative accuracy for all carbon environments.[10]

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the spectrum, calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C), and integrate the signals.

Protocol 3: Mass Spectrometry Analysis (LC-MS)

Causality: This protocol uses Liquid Chromatography coupled with Mass Spectrometry to confirm both the purity and molecular weight of the compound. LC separates the analyte from any potential impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

-

LC Method:

-

Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a gradient from 5% B to 95% B over 5-10 minutes to ensure elution.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS Method:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for pyrimidine derivatives.

-

Scan Range: Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the analyte. Verify that the molecular ion peak cluster matches the theoretical m/z and isotopic distribution for C₁₀H₆BrClN₂O.

-

Caption: Logical workflow for the physicochemical characterization of the title compound.

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties that make it a valuable tool for chemical synthesis. Its key features—a crystalline solid nature, a high boiling point, and a distinct spectroscopic signature—provide a solid foundation for its use in research and development. The differential reactivity of its C-Cl bond (for SNAr) and its C-Br bond (for cross-coupling) offers a strategic advantage in the construction of complex, biologically relevant molecules. The protocols and data presented in this guide serve as a comprehensive resource for scientists, enabling confident handling, characterization, and strategic implementation of this compound in their synthetic endeavors.

References

- 1. scispace.com [scispace.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

synthesis of 5-Bromo-2-(2-chlorophenoxy)pyrimidine from 5-bromo-2-chloropyrimidine

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(2-chlorophenoxy)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical development. The synthesis is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, coupling 5-bromo-2-chloropyrimidine with 2-chlorophenol. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines methods for product characterization and validation, and offers insights into troubleshooting and optimization. The guide is intended for researchers, chemists, and professionals in the drug development sector who require a robust and reproducible methodology for the preparation of this and structurally related compounds.

Introduction: Significance and Synthetic Strategy

Halogenated pyrimidines are foundational building blocks in medicinal chemistry, appearing in the structure of numerous therapeutic agents, including kinase inhibitors and receptor antagonists.[1][2] The target molecule, this compound, serves as a versatile intermediate, offering multiple sites for further chemical modification. The strategic placement of the bromine atom and the substituted phenoxy group allows for subsequent cross-coupling reactions or further substitutions, enabling the construction of complex molecular architectures.[3]

The core transformation discussed herein is the coupling of two key synthons: 5-bromo-2-chloropyrimidine and 2-chlorophenol. This is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electronegative nitrogen atoms and a chlorine substituent, makes the C2 position highly susceptible to nucleophilic attack.[4] This inherent reactivity provides a reliable and efficient pathway for forging the critical C-O ether linkage.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a classical SNAr mechanism, which is distinct from SN1 or SN2 pathways and is characteristic of electron-poor aromatic and heteroaromatic systems.[5] The reaction can be dissected into two principal stages:

-

Nucleophile Activation: The reaction is initiated by the deprotonation of the weakly acidic 2-chlorophenol by a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). This generates the more potent 2-chlorophenoxide nucleophile. Cesium carbonate is often preferred in analogous reactions as it offers higher solubility in organic solvents and the larger cesium cation can lead to a "naked" and more reactive anion, potentially accelerating the reaction.[2]

-

Substitution Pathway: The activated phenoxide attacks the electron-deficient C2 carbon of the 5-bromo-2-chloropyrimidine ring. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate. Aromaticity is then restored through the rapid expulsion of the chloride leaving group, yielding the final product.

The C2-Cl bond is significantly more reactive towards nucleophilic substitution than the C5-Br bond. This selectivity is attributed to the electronic activation provided by the two adjacent ring nitrogens, which stabilize the negative charge in the Meisenheimer intermediate formed during attack at C2.[3][6]

Caption: Figure 1: SNAr Reaction Mechanism

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | 10.0 | 1.93 g |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 11.0 | 1.41 g (1.16 mL) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.76 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

Experimental Workflow

Caption: Figure 2: Experimental Synthesis Workflow

Step-by-Step Methodology

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloropyrimidine (1.93 g, 10.0 mmol), 2-chlorophenol (1.41 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. The use of an anhydrous polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide, and is stable at elevated temperatures.[1]

-

Reaction Execution: Place the flask in a pre-heated oil bath at 80-90 °C. Stir the mixture vigorously. The reaction progress should be monitored every 1-2 hours by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromo-2-chloropyrimidine) is consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 200 mL of ice-water and stir for 15 minutes. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure this compound.

Product Characterization and Validation

Rigorous structural validation is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.[7]

Spectroscopic Data

The expected data for the product, this compound (C₁₀H₆BrClN₂O, MW: 285.52), is summarized below.[8]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 500 MHz) | δ ~8.55 (s, 2H, Pyrimidine-H), δ ~7.20-7.60 (m, 4H, Phenyl-H). The two pyrimidine protons are expected to be a sharp singlet, while the four protons on the chlorophenyl ring will appear as a complex multiplet.[9][10] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ ~162 (C-O), ~160 (C-Cl), ~158 (Pyrimidine C-H), ~150 (Ph C-O), ~131 (Ph C-H), ~128 (Ph C-H), ~127 (Ph C-H), ~124 (Ph C-Cl), ~118 (Ph C-H), ~115 (C-Br). Chemical shifts are approximate and based on analogous structures.[7][9] |

| Mass Spec. (ESI+) | Expected m/z: 284.9 [M+H]⁺, 286.9 [M+H]⁺, 288.9 [M+H]⁺. The mass spectrum will show a characteristic isotopic cluster pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.[7] |

Troubleshooting and Optimization

| Symptom | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient temperature or reaction time. | Increase the reaction temperature to 100-110 °C or prolong the reaction time. Monitor closely by TLC/LC-MS. |

| Ineffective base. | Ensure the base (e.g., K₂CO₃) is finely powdered and dry. Consider using a stronger base like Cs₂CO₃.[2] | |

| Formation of Side Products | Hydrolysis of starting material due to moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11] |

| Disubstitution (reaction at C5-Br). | This is unlikely under these conditions due to the lower reactivity of the C-Br bond in SNAr. If observed, reduce the reaction temperature to improve selectivity.[11] | |

| Low Yield after Work-up | Product loss during aqueous work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent. |

Safety Considerations

-

5-Bromo-2-chloropyrimidine: Is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

2-Chlorophenol: Is toxic and corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and a potential teratogen. Always handle within a fume hood.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The and 2-chlorophenol is a reliable and efficient process rooted in the principles of Nucleophilic Aromatic Substitution. By understanding the underlying mechanism and carefully controlling reaction parameters such as solvent, base, and temperature, high yields of the desired product can be consistently achieved. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical research and development.

References

- 1. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. zenodo.org [zenodo.org]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-2-(2-chlorophenoxy)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Untapped Potential of a Niche Derivative

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents, from anticancer drugs to antivirals.[1][2] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems and a scaffold for diverse functionalization. Within this vast chemical space, 5-Bromo-2-(2-chlorophenoxy)pyrimidine (CAS Number: 73254-96-3) represents a specific, yet underexplored, derivative with significant potential. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its prospective applications in modern therapeutics.

While direct literature on this compound is sparse, its structure—a pyrimidine core functionalized with a reactive bromine atom and a substituted phenoxy group—suggests a rich chemical landscape for further derivatization. This guide will therefore be built upon the well-established chemistry of its key precursor, 5-Bromo-2-chloropyrimidine, to provide a predictive and practical framework for researchers.

Physicochemical Properties and Characterization

Due to the limited commercial availability and documentation for this compound, its physicochemical properties are not extensively reported. However, we can infer its characteristics based on its structure and the known properties of its precursors.

| Property | Value (Predicted) | Source/Rationale |

| CAS Number | 73254-96-3 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₁₀H₆BrClN₂O | Santa Cruz Biotechnology[3] |

| Molecular Weight | 285.52 g/mol | Santa Cruz Biotechnology[3] |

| Appearance | Off-white to beige solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM); Insoluble in water | Inferred from related compounds |

| Melting Point | Not available | - |

Characterization of the synthesized compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and logical synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of the highly reactive chlorine atom at the C2 position of 5-Bromo-2-chloropyrimidine by the nucleophilic 2-chlorophenoxide.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine

This protocol is based on established methodologies for similar SNAr reactions involving 2-chloropyrimidines.

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

2-Chlorophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 2-chlorophenol in anhydrous DMF, add potassium carbonate (or portion-wise, sodium hydride at 0 °C). Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Addition of Pyrimidine: Add 5-Bromo-2-chloropyrimidine to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Strategic Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of biologically active molecules. The pyrimidine core, coupled with a reactive bromine handle, allows for a range of downstream modifications.

Kinase Inhibitors

The 2,5-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors.[4] The C5-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. This enables the rapid generation of a library of compounds for screening against various kinases. For instance, novel Bcr/Abl tyrosine kinase inhibitors have been developed using a similar 5-bromo-pyrimidine core.[1][5]

Logical Flow for Derivatization

Caption: Potential derivatization pathways for the title compound.

Receptor Antagonists

The pyrimidine scaffold is also present in receptor antagonists. A notable example is Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension, which is synthesized using 5-bromo-2-chloropyrimidine as a key intermediate.[1][4] While this compound is not a direct precursor to Macitentan, its structural similarity suggests its potential as a scaffold for developing novel antagonists for various G-protein coupled receptors (GPCRs) or other receptor families.

Other Therapeutic Areas

Derivatives of pyrimidine have shown a broad spectrum of biological activities, including:

-

Anticancer: By inducing apoptosis and inhibiting cell proliferation.[4][6]

-

Antiviral: As a core component of several antiviral nucleoside analogs.[1]

-

Antimicrobial and Anti-inflammatory: Exhibiting activity against various bacterial and fungal strains, as well as anti-inflammatory properties.[2]

Safety and Handling

-

Hazard Classification: Likely to be an irritant to the skin, eyes, and respiratory system.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

First Aid: In case of contact, flush the affected area with copious amounts of water.[8] Seek medical attention if irritation persists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands as a promising, albeit underutilized, building block in the expansive field of drug discovery. Its synthesis from readily available precursors is straightforward, and its structure offers a strategic entry point for creating diverse libraries of novel compounds. The dual reactivity of the pyrimidine core—the established phenoxy linkage at C2 and the versatile bromo group at C5—provides medicinal chemists with a powerful tool for developing next-generation kinase inhibitors, receptor antagonists, and other targeted therapies. This guide provides a foundational framework to encourage and facilitate the exploration of this high-potential molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 32779-36-5 Cas No. | 5-Bromo-2-chloropyrimidine | Apollo [store.apolloscientific.co.uk]

- 8. procellsystem.com [procellsystem.com]

An In-Depth Technical Guide to the Molecular Structure of 5-Bromo-2-(2-chlorophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of 5-Bromo-2-(2-chlorophenoxy)pyrimidine. Designed for professionals in chemical research and drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate a deeper understanding and application of this compound.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of nucleobases in DNA and RNA.[1] This inherent biological relevance has established substituted pyrimidines as "privileged structures" in drug discovery, leading to a wide array of therapeutic agents with diverse pharmacological activities.[2] The strategic substitution on the pyrimidine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The title compound, this compound, is a prime example of such a strategically functionalized molecule, holding potential for exploration in various therapeutic areas.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a 2-chlorophenoxy group. This arrangement of substituents gives rise to a unique set of physicochemical properties that are critical for its behavior in both chemical reactions and biological systems.

Core Structural Features

The core of the molecule is the aromatic pyrimidine ring. The bromine atom at the 5-position and the chlorine atom on the phenoxy ring are electron-withdrawing groups, which influence the electron density distribution of the entire molecule. The ether linkage between the pyrimidine and the phenyl ring introduces a degree of conformational flexibility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 73254-96-3 | [1] |

| Molecular Formula | C₁₀H₆BrClN₂O | [1] |

| Molecular Weight | 285.52 g/mol | [1] |

| Appearance | Off-white to beige crystalline powder (predicted) | [3] |

A three-dimensional representation of the molecule is crucial for understanding its spatial arrangement and potential interactions with other molecules.

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely available in the public domain, we can predict the key spectroscopic features based on the analysis of its structural components and data from analogous compounds.[4]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the pyrimidine ring would appear as singlets. The protons on the chlorophenoxy group would exhibit characteristic splitting patterns (doublets, triplets) in the aromatic region. |

| ¹³C NMR | Carbon atoms in the pyrimidine and phenyl rings would show distinct signals in the downfield region. The carbon attached to the bromine would be significantly shifted. |

| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes. |

Synthesis of this compound

The synthesis of this compound is conceptually a two-step process, starting from the readily available 2-hydroxypyrimidine. The key intermediate is 5-Bromo-2-chloropyrimidine.

Caption: Synthetic pathway to this compound.

Synthesis of the Key Intermediate: 5-Bromo-2-chloropyrimidine

The preparation of 5-Bromo-2-chloropyrimidine from 2-hydroxypyrimidine involves bromination followed by chlorination. Several methods have been reported for this transformation.[5][6][7]

Protocol: Synthesis of 5-Bromo-2-chloropyrimidine [5]

-

Bromination: To a solution of 2-hydroxypyrimidine in a suitable solvent, a brominating agent is added. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Chlorination: The resulting 5-bromo-2-hydroxypyrimidine is then subjected to chlorination. A common and effective method involves the use of phosphorus oxychloride (POCl₃).[5] The reaction is usually carried out in an inert solvent and may require elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water or ice. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 5-Bromo-2-chloropyrimidine.[8]

The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the intermediate. The differential reactivity of the two halogen substituents in 5-bromo-2-chloropyrimidine is a key feature that allows for its use as a versatile building block in further synthetic transformations.[9]

Final Step: Synthesis of this compound

The final step in the synthesis is a nucleophilic aromatic substitution reaction between 5-Bromo-2-chloropyrimidine and 2-chlorophenol.

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 5-Bromo-2-chloropyrimidine in a suitable aprotic solvent (e.g., DMF, acetonitrile), 2-chlorophenol and a base (e.g., potassium carbonate, cesium carbonate) are added.[9]

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature to facilitate the substitution reaction. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo. The resulting crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

The purity and identity of the final compound should be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, the pyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas.

-

Kinase Inhibitors: Many pyrimidine derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer and other diseases.[10][11] The structural features of the title compound make it a candidate for investigation in this area.

-

Antimicrobial Agents: The pyrimidine nucleus is also found in numerous compounds with antibacterial and antifungal properties.

-

Other Therapeutic Areas: Substituted pyrimidines have shown promise as anti-inflammatory agents, inhibitors of brassinosteroid biosynthesis, and endothelin receptor antagonists.[12]

The synthesis of a library of analogs based on the this compound scaffold could be a fruitful avenue for the discovery of novel therapeutic agents.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the versatility of the pyrimidine core provide a solid foundation for the exploration of its biological activities. This guide has provided a detailed overview of its molecular structure, a reliable synthetic pathway, and an outlook on its potential applications. Further investigation into the biological properties of this compound and its derivatives is warranted and could lead to the development of new and effective therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 6. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 8. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. Biological evaluation of 5-substituted pyrimidine derivatives as inhibitors of brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Privileged Scaffold

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a titan in the world of medicinal chemistry. Its fundamental role as a core component of nucleobases—cytosine, thymine, and uracil—places it at the very center of life's genetic blueprint.[1][2] This inherent biological relevance is not merely academic; it endows pyrimidine derivatives with the remarkable ability to interact with a vast array of biological targets with high specificity and affinity.[3] For decades, this "privileged scaffold" has served as a fertile starting point for the design and synthesis of novel therapeutic agents, leading to a continually expanding portfolio of FDA-approved drugs for a myriad of diseases.[3][4]

This guide moves beyond a simple cataloging of activities. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why this scaffold is so successful and how its potential can be rigorously evaluated. We will explore the key biological activities of pyrimidine derivatives, delve into the causal relationships behind their mechanisms of action, and provide detailed, self-validating experimental protocols to empower your own research and development endeavors.

Chapter 1: The Anti-Oncogenic Powerhouse - Pyrimidines in Cancer Therapy

The fight against cancer is a primary arena where pyrimidine derivatives have made a profound impact.[5][6] Their success stems from the ability to selectively target enzymes and pathways that are dysregulated in cancer cells, leading to the inhibition of cell growth, proliferation, and survival.[7]

Key Mechanisms of Anticancer Action

1.1.1. Kinase Inhibition: Halting Aberrant Cell Signaling

Many cancers are driven by hyperactive protein kinases, enzymes that act as molecular switches for cell growth and division. Pyrimidine derivatives have proven exceptionally effective as kinase inhibitors, often by competing with ATP for the enzyme's binding site.[7]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that, when overactivated, drives tumor growth in several cancers. Pyrimidine-based inhibitors can block this signaling cascade, halting proliferation.[8]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for cell cycle progression. Inhibiting them with pyrimidine scaffolds can arrest cancer cells at specific checkpoints, preventing them from replicating.

Below is a conceptual diagram illustrating how a pyrimidine-based inhibitor blocks the EGFR signaling pathway.

Caption: Pyrimidine inhibitor competing with ATP at the EGFR kinase domain.

1.1.2. Antimetabolite Activity: Starving Cancer Cells

Cancer cells have a high demand for nucleic acids to support their rapid proliferation. Pyrimidine derivatives can mimic natural metabolites to disrupt this supply chain.

-

Thymidylate Synthase (TS) Inhibition: Drugs like 5-Fluorouracil (5-FU), a classic pyrimidine analog, inhibit TS, an enzyme critical for synthesizing thymidine, a key DNA component. This leads to a "thymineless death" for cancer cells.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for regenerating a cofactor needed for both purine and pyrimidine synthesis. Inhibitors like Pemetrexed cut off the supply of building blocks for DNA replication.

Quantitative Data: Gauging Potency

The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration needed to inhibit a biological process by 50%.

| Compound Class | Target | Example Drug | Cancer Cell Line | IC50 (nM) |

| Pyrimidine-based EGFR Inhibitor | EGFR | Gefitinib | A549 (Lung) | 25 |

| Pyrimidine-based CDK Inhibitor | CDK4/6 | Palbociclib | MCF-7 (Breast) | 11 |

| Antimetabolite | Thymidylate Synthase | 5-Fluorouracil | HT-29 (Colon) | 260 |

Data are representative and compiled for illustrative purposes.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a robust method for assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines. The principle lies in the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Objective: To determine the IC50 value of a test pyrimidine compound.

Materials:

-

Test pyrimidine compound, dissolved in DMSO

-

Cancer cell line (e.g., A549)

-

DMEM/F-12 medium with 10% FBS

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals in the control wells.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Chapter 2: The Antimicrobial Arsenal - Pyrimidines in Infectious Disease

The structural motifs that make pyrimidines effective against cancer cells also allow them to be potent weapons against microbial pathogens.[9][10] The key to their success is exploiting biochemical pathways in microbes that are different from or absent in humans.

Mechanism of Action: Selective Toxicity

The most prominent antimicrobial mechanism for pyrimidines is the inhibition of bacterial dihydrofolate reductase (DHFR).[10] While humans also have DHFR, the bacterial enzyme has significant structural differences.

-

DHFR Inhibition: Compounds like Trimethoprim are designed to fit perfectly into the active site of bacterial DHFR, with binding affinities thousands of times greater than for human DHFR. This selective inhibition blocks the folate pathway in bacteria, halting their ability to produce DNA, RNA, and certain amino acids, thus preventing growth.[10]

The following diagram illustrates the workflow for screening antimicrobial pyrimidines.

Caption: High-throughput screening workflow for antimicrobial pyrimidines.

Quantitative Data: Measuring Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity. It represents the lowest concentration of a drug that prevents visible growth of a microorganism.[2]

| Compound | Target Organism | MIC (µg/mL) |

| Trimethoprim | Escherichia coli | 0.5 - 1.0 |

| Sulfadiazine (a sulfa drug often combined with pyrimidines) | Staphylococcus aureus | 16 - 64 |

| Novel Pyrimidine Derivative (Hypothetical) | Methicillin-resistant S. aureus (MRSA) | 4 |

Data are representative and compiled for illustrative purposes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is the gold-standard method for determining the MIC of a compound with quantitative precision.

Objective: To determine the lowest concentration of a pyrimidine derivative that inhibits the growth of a specific bacterial strain.

Materials:

-

Test pyrimidine compound dissolved in DMSO.

-

Bacterial strain (e.g., E. coli ATCC 25922).

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

-

Positive control antibiotic (e.g., Ciprofloxacin).

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a concentration gradient across the plate.

-

Control Wells: Designate wells for a positive control (bacteria, no drug) and a negative/sterility control (broth only).

-

Inoculation: Prepare a final bacterial inoculum of approximately 5 x 10^5 CFU/mL in MHB. Add 50 µL of this suspension to all wells except the sterility control. The final volume in each well is now 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader. The result is a direct, quantitative measure of the compound's potency.

Chapter 3: Broadening the Horizon: Antiviral, Anti-inflammatory, and CNS Activities

The versatility of the pyrimidine scaffold extends beyond cancer and microbes into a wide range of other therapeutic areas.[6][11]

Antiviral Activity

Many crucial antiviral drugs are nucleoside analogs, where a pyrimidine base is attached to a modified sugar. These drugs, such as Zidovudine (AZT) and Lamivudine , act as chain terminators during viral DNA or RNA synthesis. They are incorporated by viral polymerases, but their modified structure prevents the addition of the next nucleotide, halting viral replication.

Anti-inflammatory and CNS Activity

The ability of pyrimidines to interact with various enzymes and receptors makes them suitable candidates for other therapeutic classes:

-

Anti-inflammatory: Certain pyrimidine derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade.

-

Central Nervous System (CNS): The famous barbiturate class of drugs, used as sedatives and anesthetics, are based on a pyrimidine core. They act by modulating the activity of GABA-A receptors in the brain. Other derivatives, like Rosuvastatin , are used to treat cardiovascular disease by inhibiting HMG-CoA reductase.

Conclusion: The Future is Built on a Privileged Core

The pyrimidine scaffold is a testament to the power of a privileged structure in drug discovery. Its inherent biological relevance, coupled with its synthetic tractability, has allowed medicinal chemists to fine-tune its properties to target a vast landscape of diseases.[8] From kinase inhibition in oncology to the disruption of microbial folate synthesis, pyrimidine derivatives have consistently proven their worth.[12] As new biological targets emerge and our understanding of disease deepens, the rational design of novel pyrimidine-based molecules will undoubtedly continue to be a cornerstone of therapeutic innovation, paving the way for the next generation of life-saving medicines.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | CoLab [colab.ws]

The Strategic deployment of 5-Bromo-2-(2-chlorophenoxy)pyrimidine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Bromo-2-(2-chlorophenoxy)pyrimidine has emerged as a highly versatile and strategic building block in the lexicon of medicinal chemistry. Its unique electronic and steric properties, coupled with the differential reactivity of its halogenated positions, provide a robust platform for the synthesis of a diverse array of complex, biologically active molecules. This technical guide offers a comprehensive exploration of the synthesis, physicochemical properties, and strategic applications of this key intermediate. We will delve into its pivotal role in the development of targeted therapies, including potent kinase inhibitors and receptor antagonists, supported by detailed experimental protocols, mechanistic insights, and quantitative structure-activity relationship (SAR) data. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Pyrimidine Scaffold and the Strategic Advantage of this compound

The pyrimidine core is a privileged scaffold in drug discovery, forming the backbone of numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it an ideal framework for designing molecules that can interact with various biological targets.[2]

This compound distinguishes itself as a particularly valuable starting material due to several key features:

-

Orthogonal Reactivity: The molecule possesses two distinct reactive handles: a bromine atom at the 5-position and a 2-chlorophenoxy group at the 2-position. The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The ether linkage at the 2-position, while generally more stable, can be strategically cleaved or modified under specific conditions. This differential reactivity allows for a stepwise and controlled elaboration of the pyrimidine core.

-

Modulation of Physicochemical Properties: The presence of the halogen atoms and the chlorophenoxy moiety significantly influences the molecule's lipophilicity, solubility, and metabolic stability. These properties can be fine-tuned through subsequent chemical modifications, a critical aspect of drug optimization. The strategic replacement of one functional group with another that has similar physical and chemical properties, a concept known as bioisosterism, is a powerful tool in medicinal chemistry for enhancing drug efficacy and reducing toxicity.[3][4]

-

Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, enabling the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[5] This versatility is crucial for optimizing the potency and selectivity of lead compounds.

This guide will provide a detailed examination of how these features are exploited in the synthesis of cutting-edge therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthetic chemistry.

| Property | Value |

| CAS Number | 73254-96-3 |

| Molecular Formula | C₁₀H₆BrClN₂O |

| Molecular Weight | 285.52 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | Not specified in the provided search results. |

| Solubility | Insoluble in water; slightly soluble in methanol and DMSO.[6] |

| ¹H NMR (DMSO-d6) | 8.85 (s, 2H) |

| ¹³C NMR | Not specified in the provided search results. |

Note: Spectroscopic data can vary depending on the solvent and instrument used. It is always recommended to acquire and interpret data on the specific batch of material being used.

Synthesis of the Core Building Block

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and 2-chlorophenol.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-2-chloropyrimidine

-

2-Chlorophenol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in DMF, add 2-chlorophenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic scheme for this compound.

Applications in Medicinal Chemistry: Case Studies

The true value of this compound is demonstrated through its successful application in the synthesis of a variety of therapeutic agents.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

The 2,5-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors, as it can mimic the purine core of ATP and form crucial hydrogen bonds within the kinase hinge region.[5] this compound provides a convenient entry point to this class of compounds.

The Aurora A kinase is a key regulator of mitosis and is often overexpressed in various cancers, where it stabilizes the MYC oncoprotein. A series of pyrimidine-based derivatives designed to inhibit Aurora A kinase activity have been synthesized, with the goal of reducing MYC levels.[1][2]

General Synthetic Strategy:

The synthesis of these inhibitors often involves a sequential functionalization of a dihalopyrimidine. While the specific examples start with 5-bromo-2,4-dichloropyrimidine, the principles are directly applicable to derivatives of this compound. The strategy involves an initial nucleophilic aromatic substitution at the more reactive chloro position, followed by a Suzuki coupling at the bromo position.

Caption: General workflow for kinase inhibitor synthesis.

Biological Activity:

Lead compounds from these studies have shown potent inhibition of Aurora A kinase and have effectively reduced cMYC protein levels, leading to significant tumor regression in xenograft models of small-cell lung cancer.[2]

| Compound | Aurora A IC₅₀ (nM) | NCI-H524 (SCLC) Growth Inhibition IC₅₀ (nM) |

| Compound 13 | < 100 | 3.36 |

| Compound 20 | > 100 | Not Specified |

| Compound 21 | > 100 | Not Specified |

| Compound 25 (Prodrug of 13) | Not Specified | Not Specified |

Data extracted from a study on pyrimidine-based Aurora A inhibitors.[1][5]

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

Spectroscopic Profile of 5-Bromo-2-(2-chlorophenoxy)pyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 5-Bromo-2-(2-chlorophenoxy)pyrimidine. In the absence of publicly available, experimentally derived spectra for this specific molecule, this document leverages foundational principles of spectroscopy and empirical data from analogous structures—namely 5-bromopyrimidine and 2-chlorophenol—to construct a reliable predictive model of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust, field-proven protocols for the acquisition of such data, ensuring a self-validating system for experimental replication and verification.

Introduction: The Structural and Scientific Context

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its structure combines a pyrimidine core, known for its presence in biologically crucial molecules, with a substituted phenoxy group. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Spectroscopic techniques like NMR, IR, and MS provide a powerful, non-destructive toolkit for elucidating the exact molecular structure and connectivity.

This guide addresses a critical knowledge gap by furnishing a detailed, predicted spectroscopic profile of this compound. The predictions herein are grounded in a first-principles approach, analyzing the expected contributions of the 5-bromopyrimidine and 2-chlorophenoxy moieties to the overall spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be a composite of signals arising from the pyrimidine and chlorophenyl rings. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, Br, Cl) and the aromatic ring currents.

Rationale for Predictions:

-

Pyrimidine Protons (H-4, H-6): In 5-bromopyrimidine, the protons at positions 4 and 6 are equivalent and appear as a singlet, while the proton at position 2 is distinct.[1] For the target molecule, the protons at the 4 and 6 positions of the pyrimidine ring are expected to be distinct and appear as singlets in the downfield region (δ 8.5-9.0 ppm) due to the deshielding effect of the adjacent nitrogen atoms.

-

Chlorophenoxy Protons: The protons on the 2-chlorophenoxy ring will exhibit a complex multiplet pattern typical of a substituted benzene ring. Their chemical shifts are predicted based on data for 2-chlorophenol, with adjustments for the ether linkage.[2] The protons ortho and para to the oxygen will be shifted upfield relative to those meta, but the presence of the chlorine atom will introduce further complexity and deshielding.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.75 | s | 1H | Pyrimidine H-6 |

| ~8.60 | s | 1H | Pyrimidine H-4 |

| ~7.50 | dd | 1H | Chlorophenyl H-3 |

| ~7.35 | td | 1H | Chlorophenyl H-5 |

| ~7.20 | dd | 1H | Chlorophenyl H-6 |

| ~7.10 | td | 1H | Chlorophenyl H-4 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all ten carbon atoms of the molecule, with their chemical shifts being highly dependent on their hybridization and proximity to electronegative atoms.

Rationale for Predictions:

-

Pyrimidine Carbons: Based on data for 5-bromopyrimidine, the carbon atoms of the pyrimidine ring are expected in the δ 100-165 ppm range.[3] The carbon atom C-2, bonded to two nitrogen atoms and an oxygen atom, will be significantly downfield. The C-5 carbon, attached to bromine, will also be shifted, while C-4 and C-6 will be in the aromatic region.

-

Chlorophenoxy Carbons: Data for 2-chlorophenol shows aromatic carbons between δ 115-155 ppm.[4] In the target molecule, the carbon attached to the ether oxygen (C-1') will be the most downfield of this moiety. The carbon bearing the chlorine (C-2') will also be significantly shifted.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~163.5 | Pyrimidine C-2 |

| ~160.0 | Pyrimidine C-4/C-6 |

| ~158.5 | Pyrimidine C-6/C-4 |

| ~150.0 | Chlorophenyl C-1' |

| ~131.0 | Chlorophenyl C-3' |

| ~128.0 | Chlorophenyl C-5' |

| ~125.5 | Chlorophenyl C-2' |

| ~123.0 | Chlorophenyl C-6' |

| ~121.0 | Chlorophenyl C-4' |

| ~110.0 | Pyrimidine C-5 |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: Pulse angle: 30-45°; Acquisition time: 2-4 s; Relaxation delay: 1-5 s; Number of scans: 16-64.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.

-

Typical parameters: Pulse angle: 30°; Acquisition time: 1-2 s; Relaxation delay: 2-5 s; Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance).

-

Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the vibrational modes of functional groups within a molecule. The spectrum is a unique fingerprint that can confirm the presence of key structural features.

Rationale for Predictions:

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings will appear in the 1400-1600 cm⁻¹ region.[5][6]

-

C-O-C (Aryl Ether) Stretch: The characteristic asymmetric and symmetric stretching of the aryl ether linkage will produce strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

-

C-Br and C-Cl Stretch: The C-Br and C-Cl stretching vibrations are expected in the lower frequency "fingerprint" region, typically below 800 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1580-1450 | Aromatic C=C and C=N Stretch | Strong-Medium |

| 1250-1200 | Aryl-O Asymmetric Stretch | Strong |

| 1050-1000 | Aryl-O Symmetric Stretch | Medium |

| ~750 | C-Cl Stretch | Strong |

| Below 700 | C-Br Stretch | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Record data from 4000 to 400 cm⁻¹.

-

Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₆BrClN₂O) is 284.95 g/mol . Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) will result in an M⁺ and M+2 peak of nearly equal intensity.

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will result in an M⁺ and M+2 peak with an intensity ratio of approximately 3:1. The combination of these isotopes will produce a complex cluster for the molecular ion:

-

M⁺ (⁷⁹Br, ³⁵Cl): m/z ~284

-

M+2 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl): m/z ~286

-

M+4 (⁸¹Br, ³⁷Cl): m/z ~288

Key Fragmentation Pathways: The fragmentation is expected to occur at the weakest bonds, primarily the C-O ether bond.[7][8]

-

Pathway A: Cleavage of the C(pyrimidine)-O bond: This would lead to the formation of a 5-bromopyrimidinyl cation (m/z 157/159) and a 2-chlorophenoxy radical, or a 2-chlorophenoxy cation (m/z 128/130) and a 5-bromopyrimidinyl radical.

-

Pathway B: Cleavage of the O-C(phenyl) bond: This would generate a 5-bromo-2-oxypyrimidine cation (m/z 173/175) and a 2-chlorophenyl radical.

The relative abundance of these fragments will depend on the stability of the resulting ions and radicals.

Visualization of Molecular Structure and Fragmentation

References

- 1. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chlorophenol(95-57-8) 13C NMR [m.chemicalbook.com]

- 5. Pyrimidine, 5-bromo- [webbook.nist.gov]

- 6. 5-Bromopyrimidine(4595-59-9) IR Spectrum [m.chemicalbook.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. chemguide.co.uk [chemguide.co.uk]

From Bench to Bedside: A Technical Guide on the Discovery and Enduring Impact of Halogenated Pyrimidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Dawn of a Targeted Approach

In the landscape of modern therapeutics, the strategic incorporation of halogens into drug candidates is a fundamental tactic. This guide delves into the history and scientific evolution of a pivotal class of molecules: halogenated pyrimidines. From their serendipitous beginnings to their current status as mainstays in oncology and virology, their story is one of scientific ingenuity, mechanistic understanding, and profound clinical impact. This document will provide an in-depth exploration of their discovery, mechanism of action, and the key experimental methodologies that propelled them from the laboratory to clinical practice.

Part 1: The Genesis of a New Therapeutic Paradigm - 5-Fluorouracil

The narrative of halogenated pyrimidines in medicine is inextricably linked with the development of one of the most significant chemotherapeutic agents of the 20th century: 5-fluorouracil (5-FU). The conceptual breakthrough originated from the observation that liver tumors in rats exhibited a higher uptake of uracil, a fundamental component of RNA, compared to normal tissues.[1] This finding sparked the interest of Dr. Charles Heidelberger at the University of Wisconsin in the 1950s, who hypothesized that a modified, "fraudulent" version of uracil could be selectively taken up by cancer cells and disrupt their proliferation.[2][3][4][5][6]

The design of 5-FU was a masterstroke of chemical reasoning. By replacing the hydrogen atom at the 5-position of the uracil ring with a fluorine atom, Heidelberger and his colleagues created a molecule that could mimic uracil but would ultimately jam the machinery of DNA synthesis.[1] The selection of fluorine was critical; its van der Waals radius is similar to that of hydrogen, allowing it to be recognized by cellular enzymes, yet the strength of the carbon-fluorine bond would prevent its removal during the synthesis of thymidylate, a crucial DNA building block.[1] Patented in 1956 and first reported in the journal Nature in 1957, 5-FU quickly demonstrated potent anti-cancer effects and was approved for medical use in 1962.[2][4][7]

Mechanism of Action: A Two-Pronged Attack

The cytotoxic effects of 5-FU are not exerted by the drug itself, but by its intracellular metabolites which interfere with DNA and RNA synthesis through two primary pathways.[8][9]

-

Inhibition of Thymidylate Synthase: 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable complex with the enzyme thymidylate synthase and a folate cofactor.[7][8] This action blocks the synthesis of thymidylate (dTMP) from uridylate (dUMP), leading to a depletion of thymidine triphosphate (TTP), an essential precursor for DNA replication.[7][9] The resulting "thymineless death" is a major contributor to the anticancer activity of 5-FU.[7]

-

Incorporation into RNA and DNA: 5-FU can also be metabolized into 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine triphosphate (FdUTP).[8] FUTP is incorporated into RNA in place of uridine, disrupting RNA processing and function.[7][9] FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[9]

References

- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 3. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorouracil | Podcast | Chemistry World [chemistryworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorouracil - Wikipedia [en.wikipedia.org]

- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Modeling Guide to the Molecular Interactions of 5-Bromo-2-(2-chlorophenoxy)pyrimidine

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 5-Bromo-2-(2-chlorophenoxy)pyrimidine, a halogenated phenoxypyrimidine derivative with potential pharmacological significance. Recognizing the pivotal role of computational chemistry in modern drug discovery, this document outlines a multi-faceted in-silico approach to elucidate the molecular interactions of this compound. We will explore a synergistic workflow that integrates Density Functional Theory (DFT) for accurate molecular property prediction, molecular docking to identify plausible binding modes with a selected therapeutic target, and Molecular Dynamics (MD) simulations to assess the stability and dynamics of the ligand-protein complex. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical modeling to understand and predict the behavior of novel small molecules.

Introduction: The Rationale for Modeling this compound